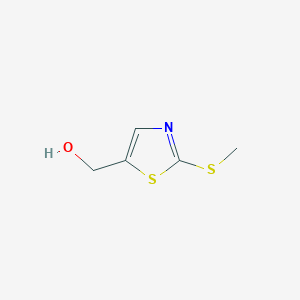

(2-(Methylthio)thiazol-5-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-methylsulfanyl-1,3-thiazol-5-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS2/c1-8-5-6-2-4(3-7)9-5/h2,7H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTBXYMWOOHEKKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(S1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Prominence of Thiazole Scaffolds in Modern Chemistry

The thiazole (B1198619) ring is a privileged scaffold in medicinal chemistry, a term designated for molecular structures that are frequently found in biologically active compounds. researchgate.net Its unique electronic properties and ability to engage in various non-covalent interactions have made it a versatile building block for designing molecules with a wide array of biological activities. researchgate.net

The journey of thiazoles in pharmacology is marked by numerous success stories. The thiazole moiety is a critical component in a range of FDA-approved drugs, underscoring its therapeutic significance. researchgate.net These include antimicrobial agents, anticancer drugs, anti-inflammatory compounds, and more. jetir.org For instance, the thiazole ring is integral to the structure of drugs like the antiretroviral Ritonavir and the non-steroidal anti-inflammatory drug Meloxicam. jetir.org

The continued interest in thiazole derivatives stems from their proven track record and the potential for further functionalization. The thiazole ring can be readily modified at various positions, allowing chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets. researchgate.net This has led to a sustained effort in the synthesis and evaluation of novel thiazole-containing compounds with the aim of discovering new and improved therapeutic agents. researchgate.net

The Scientific Rationale for Investigating 2 Methylthio Thiazol 5 Yl Methanol and Its Derivatives

Strategic Construction of the Thiazole Ring System

The formation of the thiazole core is the foundational step in synthesizing this compound and related compounds. Several powerful strategies have been developed, ranging from historical name reactions to modern, sustainable alternatives.

Modern Adaptations of Hantzsch Thiazole Synthesis for Methylthio-Substituted Thiazoles

The Hantzsch thiazole synthesis, first reported in 1887, is a cornerstone reaction in heterocyclic chemistry, traditionally involving the condensation of an α-haloketone with a thioamide. chemhelpasap.compharmaguideline.com In its classic form, the reaction proceeds via an initial S-alkylation of the thioamide, followed by cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.comyoutube.com

For the synthesis of 2-methylthio-substituted thiazoles, modern adaptations of the Hantzsch synthesis can be employed. Instead of a simple thioamide, a derivative such as S-methyl dithiocarbamate (B8719985) or a related dithiocarbamic acid ester can serve as the thioamide component. This precursor already contains the required methylthio moiety. The reaction with an appropriate α-halocarbonyl compound, such as 1,3-dichloroacetone (B141476) or ethyl 2-chloroacetoacetate, would lead to the formation of the desired 2-(methylthio)thiazole (B1586565) scaffold. The reaction conditions can be modified, for instance, by performing the synthesis under acidic conditions, which has been shown to alter the regioselectivity of the condensation. rsc.org Multi-component, one-pot versions of the Hantzsch synthesis have also been developed, often utilizing reusable catalysts to improve efficiency and environmental friendliness. nih.gov

Cyclocondensation Reactions for Thiazole Core Formation

Cyclocondensation reactions provide a versatile and direct route to the thiazole core. A notable green chemistry approach involves the reaction of dithiocarbamates with α-halocarbonyl compounds in water. This method proceeds without a catalyst to produce 4-substituted-2-(alkylsulfanyl)thiazoles in good to excellent yields (75–90%). bepls.com The reaction typically requires reflux for several hours, with the specific duration depending on the reactivity of the halide. bepls.com

Another powerful cyclocondensation strategy involves the reaction of 1-alkynyl(phenyl)-λ3-iodanes with thioamides or thioureas. nih.gov This method allows for the formation of various substituted thiazoles. To synthesize the precursor for this compound, a key starting material would be an α-halocarbonyl compound bearing a protected hydroxyl group or an ester group at the future C5 position, which can later be reduced. For example, the cyclocondensation of ethyl 2-chloro-3-oxobutanoate with a suitable thioamide equivalent can generate a thiazole ring with a carboxylate group at the 5-position.

Base-Promoted Cyclization Techniques in the Synthesis of 2-Substituted Thiazoles

Base-promoted cyclization offers a highly regioselective pathway to substituted thiazoles, particularly for introducing substituents at the C2 position. One advanced method involves the reaction between alkyl 2-(methylthio)-2-thioxoacetates and active methylene (B1212753) isocyanides, such as p-toluenesulfonylmethyl isocyanide (TosMIC). rsc.org This transformation is typically promoted by a mild base like potassium carbonate and proceeds rapidly at room temperature under metal-free conditions. rsc.org The mechanism involves the base-mediated formation of a carbanion from the isocyanide, which attacks the dithioester. This is followed by cyclization and the elimination of methanethiol (B179389) to yield the 2-substituted thiazole. rsc.org This approach provides excellent yields and tolerates a wide range of functional groups. rsc.org

Another relevant base-induced method is the cyclization of α-oxodithioesters with tosylmethyl isocyanide in the presence of potassium hydroxide, which directly yields 4-methylthio-5-acylthiazoles. researchgate.net While this places the methylthio group at the C4 position, it highlights the utility of base-mediated cyclizations with dithioester precursors for synthesizing thio-substituted thiazoles.

Microwave-Assisted and Sustainable Green Chemistry Approaches to Thiazole Derivatives

In recent years, a strong emphasis has been placed on developing environmentally benign and efficient synthetic methods. nih.gov Microwave-assisted organic synthesis has emerged as a powerful tool, significantly reducing reaction times, increasing yields, and often enabling solvent-free reactions. researchgate.netfrontiersin.orgufms.br

Many classical thiazole syntheses have been adapted for microwave irradiation. For instance, the Hantzsch synthesis can be performed under microwave conditions, leading to rapid formation of thiazole derivatives. nih.govjusst.org Similarly, domino alkylation-cyclization reactions of propargyl bromides with thioureas are completed in minutes with high yields under microwave heating. organic-chemistry.org These methods often use green solvents like water or ethanol, or are performed under solvent-free conditions, which aligns with the principles of green chemistry. nih.govbepls.comsemanticscholar.org The use of recyclable catalysts, such as silica-supported tungstosilisic acid in Hantzsch-type reactions, further enhances the sustainability of these processes. nih.gov

| Method | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Conventional Hantzsch Synthesis | Reflux in Ethanol | Several hours | Moderate to Good | chemhelpasap.com |

| Microwave-Assisted Hantzsch | MW, 90 °C, Methanol | 30 min | High (e.g., 95%) | nih.gov |

| Catalyst-free Cyclocondensation | Reflux in Water | 20 hours | 75-90% | bepls.com |

| Ultrasound-Assisted Hantzsch | Ultrasonic irradiation, RT, EtOH/Water | 1.5-2.5 hours | 85-90% | nih.gov |

| Microwave One-Pot Three-Component | MW, 150 °C, Ethanol, Chitosan catalyst | 4-8 min | High/Efficient | nih.gov |

Regioselective Introduction of the Methylthio Moiety at the C-2 Position

An alternative strategy to building the thiazole ring with the methylthio group already in place is to introduce it onto a pre-formed thiazole scaffold. This approach relies on the specific reactivity of the thiazole ring, particularly at the C2 position.

Alkylation and Thioetherification Strategies

This methodology typically involves a two-step sequence: the synthesis of a thiazole-2-thione intermediate, followed by S-alkylation. The C2 position of the thiazole ring is the most electron-deficient and is susceptible to nucleophilic attack. pharmaguideline.com Protons at C2 can be removed by strong bases like organolithium compounds, creating a nucleophilic carbon center ready to react with electrophiles. pharmaguideline.com

A more common approach for installing a C2-thioether is to start with a thiazole-2-thione. These intermediates can be synthesized through various methods, such as the reaction of a primary amine, carbon disulfide, and an α-haloketone. researchgate.net Once the thiazole-2-thione is obtained, it can be easily S-alkylated using an appropriate alkylating agent, such as methyl iodide or dimethyl sulfate (B86663), in the presence of a base. This reaction is a standard thioetherification and is generally high-yielding and regioselective for the sulfur atom. This strategy provides a reliable route to 2-(methylthio)thiazole derivatives, which can then undergo further functionalization, such as the reduction of a C5-ester to the required C5-methanol group to yield the target compound. prepchem.com

| Thione Precursor | Alkylating Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| Thiazole-2-thione | Methyl iodide | Base (e.g., KOH) in Methanol | 2-(Methylthio)thiazole | General Method pharmaguideline.com |

| 4-Phenyl-1,2,4-triazole-3-thione | Substituted benzyl (B1604629) chlorides | NaOH/DMF/H₂O, MW 90 °C, 15 min | 3-(Substituted-benzyl)thio-4-phenyl-1,2,4-triazole | nih.gov |

| Benzothiazole-2(3H)-thione | Various electrophiles | Base, various solvents | 2-(Alkyl/Aryl)thio-benzothiazole | General Method |

Functional Group Interconversion Routes to C-2 Methylthio Substitution

The introduction of a methylthio group at the C-2 position of the thiazole ring can be efficiently achieved through the chemical transformation of a pre-existing functional group. This approach, known as functional group interconversion (FGI), offers versatility in synthesis, allowing for the late-stage modification of thiazole scaffolds. youtube.com Key starting materials for such conversions include 2-halothiazoles, 2-aminothiazoles, and thiazole-2-thiones.

One prominent strategy involves the deprotonation of the C-2 proton using a strong base, followed by quenching with an electrophilic sulfur source. The proton at the C-2 position of the thiazole ring is the most acidic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms, facilitating its removal by organolithium reagents like n-butyllithium or lithium diisopropylamide (LDA). wikipedia.orgresearchgate.net The resulting 2-lithiothiazole is a potent nucleophile that readily reacts with electrophiles such as dimethyl disulfide (DMDS) to yield the desired 2-methylthio-substituted thiazole.

Another viable route starts from 2-bromothiazoles. These precursors can undergo metal-halogen exchange with reagents like t-butyllithium to generate the same 2-lithiothiazole intermediate, which is then reacted with DMDS. researchgate.net Alternatively, nucleophilic aromatic substitution can be employed, where the bromide is displaced by a methylthiolate nucleophile, such as sodium thiomethoxide.

Thiazole-2-thiones, which exist in tautomeric equilibrium with 2-mercaptothiazoles, provide a direct pathway to C-2 methylthio substitution. Simple S-alkylation using an electrophilic methylating agent like methyl iodide or dimethyl sulfate in the presence of a base effectively yields the 2-(methylthio)thiazole product. This method is straightforward and often proceeds in high yield.

The following table summarizes various FGI approaches for C-2 methylthiolation.

| Starting Material | Reagents | Intermediate | Product | Key Features |

| Thiazole | 1. Strong Base (e.g., n-BuLi) 2. Dimethyl disulfide (DMDS) | 2-Lithiothiazole | 2-(Methylthio)thiazole | Exploits the acidity of the C2-H proton. wikipedia.org |

| 2-Bromothiazole | 1. t-BuLi 2. DMDS | 2-Lithiothiazole | 2-(Methylthio)thiazole | Utilizes metal-halogen exchange for lithiation. researchgate.net |

| 2-Bromothiazole | Sodium thiomethoxide (NaSMe) | - | 2-(Methylthio)thiazole | Nucleophilic aromatic substitution pathway. |

| Thiazole-2-thione | 1. Base (e.g., K₂CO₃) 2. Methyl iodide (CH₃I) | Thiazole-2-thiolate | 2-(Methylthio)thiazole | Direct S-alkylation of the thione tautomer. |

Formation of the Hydroxymethyl Group at the C-5 Position

The introduction of a hydroxymethyl (-CH₂OH) functionality at the C-5 position of the thiazole ring is a critical step in the synthesis of the target compound. This transformation can be accomplished through several reliable synthetic methods, primarily involving the reduction of C-5 carbonyl compounds or the reaction of a C-5 organometallic intermediate with an appropriate electrophile.

Selective Reduction and Hydroxylation Approaches

A widely used and dependable method for installing the C-5 hydroxymethyl group is the selective reduction of a C-5 carbonyl precursor. Thiazole-5-carboxylic acid esters are common intermediates for this purpose. These esters can be smoothly reduced to the corresponding primary alcohol using powerful reducing agents.

For instance, the synthesis of 2-propyl-thiazole-5-methanol has been successfully achieved by the reduction of ethyl 2-propyl-thiazole-5-carboxylate. prepchem.com The reaction employs a strong hydride reagent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ethereal solvent. The process involves the nucleophilic addition of hydride ions to the carbonyl carbon of the ester, leading to the formation of the primary alcohol after an aqueous workup. prepchem.com

Alternatively, a thiazole-5-carbaldehyde can serve as the precursor. Aldehydes are readily reduced to primary alcohols using milder reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. wikipedia.org This method offers excellent chemoselectivity, as NaBH₄ typically does not reduce esters or carboxylic acids.

Another sophisticated approach involves the initial formation of a carbon-carbon bond at the C-5 position. This can be achieved by the lithiation of the C-5 position of a suitable thiazole derivative, followed by the addition of formaldehyde (B43269) as a one-carbon electrophile. researchgate.net The reaction of a C-5 lithiated thiazole with formaldehyde directly furnishes the (thiazol-5-yl)methanol product after quenching. organic-chemistry.orgmasterorganicchemistry.com

The table below outlines key reductive and hydroxylation strategies.

| C-5 Precursor | Reagent(s) | Product | Reaction Type | Ref. |

| Ethyl thiazole-5-carboxylate | Lithium aluminum hydride (LiAlH₄) | (Thiazol-5-yl)methanol | Ester Reduction | prepchem.com |

| Thiazole-5-carbaldehyde | Sodium borohydride (NaBH₄) | (Thiazol-5-yl)methanol | Aldehyde Reduction | wikipedia.org |

| 5-Bromothiazole | 1. n-BuLi or LDA 2. Formaldehyde (HCHO) | (Thiazol-5-yl)methanol | Lithiation/Hydroxymethylation | researchgate.net |

Tandem Radical Reaction Pathways to (2-Alkylthiothiazolin-5-yl)methanol Derivatives

A novel and efficient route for the synthesis of (2-alkylthiothiazolin-5-yl)methanol derivatives involves a tandem radical reaction. nih.gov This methodology provides a unique pathway to construct the substituted thiazoline (B8809763) ring and the C-5 hydroxymethyl group concurrently. The reaction proceeds via a tandem radical hydrogen-abstraction-cyclization-substitution/combination sequence. nih.gov

In a published example, a series of (2-alkylthiothiazolin-5-yl)methyl dodecanoates was synthesized from various alkyl N-allylcarbamodithioates and dilauroyl peroxide. The key step in this process is a 5-exo-trig radical cyclization. nih.gov The reaction is initiated by the thermal decomposition of dilauroyl peroxide, which generates undecyl radicals. These radicals abstract a hydrogen atom from the N-allylcarbamodithioate, initiating the tandem sequence. The resulting (2-alkylthiothiazolin-5-yl)methyl dodecanoate (B1226587) can then be hydrolyzed to afford the desired (2-alkylthiothiazolin-5-yl)methanol derivative. For example, (2-benzylthiothiazolin-5-yl)methanol has been synthesized and characterized using this approach. rsc.org

This method represents the first reported convenient synthesis of (2-alkylthiothiazolin-5-yl)methanol derivatives, showcasing the power of radical chemistry in heterocyclic synthesis. nih.gov

| Reactants | Key Process | Product Type | Ref. |

| Alkyl N-allylcarbamodithioates, Dilauroyl peroxide | Tandem radical hydrogen-abstraction-cyclization-substitution | (2-Alkylthiothiazolin-5-yl)methyl dodecanoates | nih.gov |

Rigorous Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds

The successful synthesis of this compound and its intermediates relies heavily on effective purification and isolation techniques to ensure the removal of unreacted starting materials, reagents, and byproducts. The choice of method depends on the physical state (solid or liquid) and properties (polarity, volatility, stability) of the compound of interest.

Column Chromatography: This is one of the most powerful and widely used techniques for purifying crude reaction mixtures. rsc.org It separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) while being carried by a mobile phase (an eluent solvent system). For thiazole derivatives, a mixture of petroleum ether and ethyl acetate (B1210297) is often used as the eluent. rsc.org The progress of the separation is monitored by thin-layer chromatography (TLC). rsc.org

Distillation: For liquid products that are thermally stable, distillation under reduced pressure (vacuum distillation) is an excellent method for purification. prepchem.comgoogle.com By lowering the pressure, the boiling point of the compound is reduced, preventing potential decomposition at high temperatures. This technique was successfully used to purify 2-propyl-thiazole-5-methanol, which was distilled at 86°C under a pressure of 0.01 mmHg. prepchem.com

Filtration: When the desired product is a solid that precipitates from the reaction mixture, it can be easily isolated by filtration. youtube.com Suction filtration using a Büchner funnel is commonly employed to efficiently separate the solid product from the liquid phase. The isolated solid is typically washed with a suitable solvent to remove soluble impurities before being dried.

Recrystallization: This is a classic technique for purifying solid compounds. It involves dissolving the crude solid in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution.

The purity of the isolated final compounds and intermediates is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and TLC. rsc.orgnih.gov

Chemical Transformations and Derivatization Strategies of 2 Methylthio Thiazol 5 Yl Methanol

Oxidation Reactions of the Primary Alcohol Functionality

The primary alcohol group of (2-(Methylthio)thiazol-5-yl)methanol is a prime target for oxidation to yield the corresponding aldehyde or carboxylic acid, which are pivotal intermediates for further functionalization. While specific studies on the oxidation of this compound are not extensively detailed in the literature, the reactivity can be inferred from similar thiazole-containing structures. For instance, the oxidation of aryl and heteroaryl thiazol-2-ylmethanols to their corresponding ketones has been achieved in good yields using sulfuric acid in a dimethoxyethane-water mixture, a process that is enhanced by the presence of oxygen. wikipedia.org This suggests that mild oxidizing agents can effectively transform the alcohol functionality without disrupting the thiazole (B1198619) ring.

The oxidation of a methyl group at the C2 position of the benzothiazole (B30560) ring to form an aldehyde has also been reported, highlighting the stability of the thiazole ring system under certain oxidative conditions. sigmaaldrich.com Common laboratory reagents for the oxidation of primary alcohols to aldehydes, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, would be expected to perform this transformation efficiently. Stronger oxidizing agents, like potassium permanganate (B83412) or Jones reagent, would likely lead to the formation of the corresponding carboxylic acid, (2-(Methylthio)thiazol-5-yl)carboxylic acid.

Table 1: Potential Oxidation Reactions and Products

| Starting Material | Reagent/Condition | Expected Product |

|---|---|---|

| This compound | Pyridinium chlorochromate (PCC) | (2-(Methylthio)thiazol-5-yl)carbaldehyde |

| This compound | Dess-Martin periodinane | (2-(Methylthio)thiazol-5-yl)carbaldehyde |

| This compound | Potassium permanganate (KMnO₄) | (2-(Methylthio)thiazol-5-yl)carboxylic acid |

Reductive Transformations

Reductive transformations involving this compound can target either the thiazole ring itself or functional groups derived from the primary alcohol. The hydroxymethyl group is already in a reduced state, but it can be converted to other functionalities that can then be reduced. For example, conversion to a halomethyl group followed by reductive dehalogenation would yield 5-methyl-2-(methylthio)thiazole. A relevant study demonstrated the synthesis of 5-hydroxymethylthiazole (B23344) from 2-chloro-5-chloromethylthiazole, which involved a reductive dechlorination step using zinc and glacial acetic acid. researchgate.net

The thiazole ring itself can undergo reduction. A general method for converting a thiazole (R-thia) into an aldehyde (R-CHO) involves N-methylation, followed by reduction with sodium borohydride (B1222165) and subsequent hydrolysis. wikipedia.org This sequence effectively cleaves the ring and illustrates a potential reductive pathway for the thiazole core.

Nucleophilic Substitution and Other Functional Group Manipulations

The functional groups of this compound offer several avenues for nucleophilic substitution and manipulation.

At the Hydroxymethyl Group: The primary alcohol can be readily converted into a better leaving group, such as a tosylate, mesylate, or halide, to facilitate nucleophilic substitution. For example, reaction with thionyl chloride would produce 5-(chloromethyl)-2-(methylthio)thiazole, a reactive intermediate susceptible to attack by a variety of nucleophiles (e.g., amines, thiols, cyanides) to introduce diverse side chains. The reaction of 2-methyl-5-hydroxymethyl-thiazole with phenyl isocyanate to form a carbamate (B1207046) derivative has been documented, showcasing derivatization of the hydroxyl group. nih.gov

At the Thiazole Ring: While the thiazole ring is generally aromatic and not highly susceptible to nucleophilic substitution, specific positions can be activated. The C5 position of the thiazole moiety shows high reactivity towards nucleophiles in certain contexts, as demonstrated in studies on related thiazolylazo compounds. nih.gov Direct arylation of thiazole C-H bonds using copper catalysis is also a known transformation, allowing for the formation of C-C bonds. organic-chemistry.org

At the Methylthio Group: The methylthio group can be oxidized to a sulfoxide (B87167) or sulfone. These oxidized derivatives can then act as leaving groups in nucleophilic aromatic substitution reactions, allowing for the introduction of other functionalities at the C2 position.

Strategic Derivatization for Modulating Reactivity and Selectivity

Strategic derivatization of this compound is crucial for fine-tuning its chemical properties for specific applications. The introduction of different functional groups at various positions on the thiazole ring can produce derivatives with varied biological activities. researchgate.net For example, converting the primary alcohol to an ester or ether can alter the molecule's steric and electronic properties, thereby influencing its reactivity in subsequent synthetic steps.

The synthesis of 2-aminothiazole (B372263) derivatives from alcohols highlights a two-stage, one-pot procedure where the alcohol is first oxidized and then condensed with thiourea. organic-chemistry.org Applying this strategy to this compound would first involve oxidation to the aldehyde, followed by a Hantzsch-type condensation to build a new aminothiazole ring, demonstrating how derivatization guides further molecular construction.

Approaches to Optimize Pharmacokinetic and Pharmacodynamic Properties of Analogues

Thiazole derivatives are prominent in drug discovery, and modifying their structure is a key strategy for optimizing pharmacokinetic (absorption, distribution, metabolism, excretion - ADME) and pharmacodynamic (biological effect) properties. nih.govglobalresearchonline.net

Improving Solubility and Bioavailability: The introduction of polar groups can enhance aqueous solubility. For instance, incorporating a carboxylic acid group onto a related thiazole structure was shown to improve solubility at physiological pH. mdpi.com Conversely, in a study of a thiazole benzenesulfonamide, reducing the number of hydrogen bonding sites by converting a secondary amine to a morpholine (B109124) derivative significantly improved oral bioavailability from 4% to 56% in monkeys. nih.gov In silico tools like SwissADME are often used to predict the pharmacokinetic properties of newly synthesized thiazole derivatives, guiding the design process. worldscientificnews.com

Enhancing Target Affinity and Potency: The nature and position of substituents on the thiazole ring are critical for biological activity. Structure-activity relationship (SAR) studies on various thiazole-containing series have shown that even small modifications can dramatically impact potency. nih.govijper.org For example, in a series of methyl-thiazole inhibitors of Mycobacterium tuberculosis, achieving potent enzyme inhibition and cellular activity was dependent on maintaining appropriate physicochemical properties. nih.gov

Modulating Metabolism: The metabolic stability of a drug candidate is a critical parameter. In a series of 2-(arylmethylthio)-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides, it was found that the introduction of specific moieties could significantly increase metabolic stability in the presence of human liver microsomes. nih.gov The incorporation of thiophene (B33073) alongside a thiazole ring has also been explored as a strategy to enhance both pharmacokinetic and pharmacodynamic profiles. nih.gov

Table 2: Strategies for Pharmacokinetic and Pharmacodynamic Optimization of Thiazole Analogues

| Optimization Goal | Strategy | Example/Finding | Citation |

|---|---|---|---|

| Improve Oral Bioavailability | Reduce hydrogen bond donors | Conversion of a secondary amine to a morpholine derivative increased bioavailability from 4% to 56%. | nih.gov |

| Enhance Solubility | Introduce polar functional groups | Addition of a carboxylic acid improved solubility and maintained antibacterial activity. | mdpi.com |

| Increase Metabolic Stability | Introduce specific substituents | CF₃-C₆H₄ moieties increased stability in the presence of human liver microsomes. | nih.gov |

Integration of this compound into More Complex Heterocyclic Architectures

This compound is a valuable scaffold for constructing more elaborate heterocyclic systems, which are often sought after in drug discovery. The functional handles on the molecule allow it to be incorporated into larger structures through various synthetic strategies.

One common approach is to first oxidize the primary alcohol to the aldehyde, which can then participate in multicomponent reactions. For example, a thiazole aldehyde can be used in a Biginelli reaction to form highly functionalized 5-(thiazol-2-yl)-3,4-dihydropyrimidin-2(1H)-ones. researchgate.net

Another strategy involves using the thiazole unit as a building block for fused systems or linked multi-heterocyclic structures. The synthesis of new 2-amino-5-methylthiazol derivatives containing a 1,3,4-oxadiazole-2-thiol (B52307) moiety demonstrates how the thiazole core can be chemically tethered to other heterocycles. nih.gov In one structure-activity relationship study, it was found that cytotoxic activity required at least two thiazole rings to be sequentially connected, underscoring the importance of these multi-heterocyclic architectures. researchgate.net These complex molecules are often synthesized by reacting a functionalized thiazole, such as an α-bromoketone derivative, with other heterocyclic amines or thiosemicarbazones. mdpi.com

Mechanistic Elucidation of Biological Activities of 2 Methylthio Thiazol 5 Yl Methanol Derivatives

Investigation of Molecular Target Interactions and Binding Modalities

A primary mechanism through which thiazole (B1198619) derivatives exert their effects is the modulation of enzyme activity. These compounds have been shown to inhibit a variety of enzymes implicated in different disease states.

Kinase Inhibition : Certain thiazole derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cell signaling. For instance, a class of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives has been identified as inhibitors of cyclin-dependent kinases CDK4 and CDK6, which are key to cell cycle progression. google.com Another target is the kinesin HSET (KIFC1), a motor protein involved in mitosis in cancer cells; novel 2-(3-benzamidopropanamido)thiazole-5-carboxylate derivatives have been developed as ATP-competitive inhibitors with nanomolar potency against this enzyme. nih.gov

Cholinesterase Inhibition : In the context of neurodegenerative diseases, thiazole derivatives have been investigated as inhibitors of cholinesterases (AChE and BuChE). dergipark.org.tr

Other Enzyme Targets : The inhibitory activity of thiazole derivatives extends to other enzyme families. Benzothiazole (B30560) derivatives have been shown to inhibit carbonic anhydrase. nih.gov Additionally, novel thiazole molecules have demonstrated moderate to excellent in vitro inhibitory activity against α-amylase, an enzyme involved in carbohydrate metabolism. ias.ac.in Molecular docking studies have helped to elucidate the binding modes of these compounds within the active sites of their respective enzyme targets. ias.ac.in For example, some synthesized benzothiazole derivatives act as monoamine oxidase inhibitory agents. tandfonline.com

| Derivative Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine | CDK4, CDK6 | Identified as potent protein kinase inhibitors. | google.com |

| 2-(3-benzamidopropanamido)thiazole-5-carboxylate | HSET (KIFC1) | Nanomolar, ATP-competitive inhibition. | nih.gov |

| 4-(substitutedphenyl)-2-(2-((3-methyl/5-bromothiophenyl-2-yl)methylene) hydrazineyl)thiazole | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Evaluated for anticholinesterase activity. | dergipark.org.tr |

| Ethyl (E)-2-cyano-3-((4-methyl-5-(arylcarbamoyl)thiazol-2-yl)amino)-3-(methylthio)acrylate | α-amylase | IC50 values ranging from 12.55 µg/mL to 69.47 µg/mL. | ias.ac.in |

Beyond direct enzyme inhibition, derivatives of (2-(Methylthio)thiazol-5-yl)methanol can modulate cellular functions by interacting with protein receptors and interfering with signaling pathways.

Rho GTPase Signaling : In silico studies have shown that certain thiazole derivatives can interact with the active site of Rho family GTPases, such as Rho6 protein. nih.gov These small signaling G proteins are pivotal in regulating cellular processes, and their modulation can impact disease progression, particularly in cancer. nih.govsemanticscholar.org The binding of these compounds involves the formation of hydrogen bonds and arene-cation interactions with key amino acid residues in the protein's active site. nih.govsemanticscholar.org For example, a derivative with an electron-donating group exhibited a high docking score (−9.9 kcal/mol) and formed three hydrogen-bonding interactions with Gln158 and Leu159. nih.gov

Kinase Signaling Pathways : As noted, thiazole derivatives can inhibit kinases like CDK4/6, which are central to the cell cycle signaling cascade. google.com By blocking these kinases, the compounds can prevent the phosphorylation of target proteins, thereby halting cell cycle progression and inhibiting cell proliferation. This mechanism is a cornerstone of their anticancer potential.

Mechanisms of Antimicrobial Efficacy

Thiazole-containing compounds, including the penicillins, have long been recognized for their antimicrobial properties. mdpi.com Modern derivatives of this compound continue this legacy, demonstrating broad-spectrum activity against various bacterial and fungal pathogens through several mechanisms of action.

One of the key antimicrobial strategies of thiazole derivatives is the targeted inhibition of enzymes essential for microbial survival.

Inhibition of Dihydroorotase : Molecular docking studies on benzothiazole derivatives have suggested that their antimicrobial action may involve the inhibition of dihydroorotase. mdpi.com This enzyme is crucial for pyrimidine biosynthesis, an essential metabolic pathway for microbial growth. The inhibition is thought to occur through hydrogen bonding with active site residues and hydrophobic interactions that block substrate access. mdpi.com

Interference with Folate Synthesis : Some benzothiazole derivatives have been shown to interact with E. coli dihydropteroate synthase, an enzyme critical for the folate synthesis pathway, which is a well-established target for antimicrobial agents. mdpi.com

Thiazole derivatives employ multiple tactics to halt the growth and proliferation of microbes.

Membrane Disruption : Evidence suggests that some benzothiazole compounds exert their antimicrobial effect by disrupting the integrity of the microbial cell membrane, leading to the leakage of essential intracellular components like DNA and proteins. mdpi.com

Inhibition of Hyphal Formation : In fungi such as Candida albicans, certain thiazole derivatives can inhibit the yeast-to-mycelium conversion, a key virulence factor. mdpi.com This action reduces the pathogen's ability to form biofilms and invade host tissues. mdpi.com

Bactericidal Activity : Studies on novel thiazole derivatives have demonstrated structure-dependent, bactericidal activity against multidrug-resistant strains of Staphylococcus aureus (MRSA and VRSA). mdpi.com The presence of more than one thiazole ring in a molecule appears to enhance antimicrobial activity, with some compounds showing greater potency than standard antibiotics. mdpi.com For instance, a thiophene (B33073) derivative containing a benzothiazole moiety showed activity against S. aureus with a Minimum Inhibitory Concentration (MIC) of 3.125 µg/mL. nih.gov

| Derivative/Class | Target Organism | MIC (µg/mL) | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Thiazole derivative 7 | Salmonella typhimurium | 0.49 | Not specified | mdpi.com |

| Thiazole derivative 13 | Salmonella typhimurium | 0.49 | Not specified | mdpi.com |

| Thiophene 13 | Staphylococcus aureus | 3.125 | Not specified | nih.gov |

| Thiazole 3 | Aspergillus fumigatus | 6.25 | Not specified | nih.gov |

| Thiazole derivative 2a | MRSA/VRSA | 1-2 | Bactericidal activity | mdpi.com |

Mechanisms of Anticancer Potential

The antiproliferative activity of thiazole derivatives against various cancer cell lines is well-documented. mdpi.comnih.gov Their anticancer effects are mediated through a range of mechanisms that ultimately lead to the inhibition of tumor growth and the induction of cancer cell death.

Cell Cycle Arrest : A common mechanism of action is the induction of cell cycle arrest. By inhibiting key regulators like CDK4/6, thiazole compounds can halt cell division, often at the G0/G1 interphase. google.comnih.gov For example, one promising derivative was found to cause cell cycle arrest in breast cancer (MCF-7) cell lines. mdpi.com

Induction of Apoptosis : Many thiazole derivatives trigger programmed cell death, or apoptosis, in cancer cells. This can be initiated through various pathways:

DNA Fragmentation : The compound 1d, identified as a promising agent, was shown to induce DNA fragmentation, a hallmark of apoptosis. nih.gov

Mitochondrial Depolarization : The same study found that compound 1d also caused mitochondrial depolarization, indicating the involvement of the intrinsic apoptotic pathway. nih.gov

Annexin V FITC/PI Assay : Studies using Annexin V assays have confirmed that thiazole derivatives can induce apoptosis in cancer cells. mdpi.com

Inhibition of Angiogenesis : Some derivatives target pathways involved in the formation of new blood vessels, a process critical for tumor growth. Compound 4c, for instance, showed potent inhibitory activity against VEGFR-2, a key receptor in angiogenesis. mdpi.com

Interaction with Tumor Suppressors : Molecular docking studies have suggested that some thiazole derivatives can bind to the p53 tumor suppressor protein, potentially stabilizing its active conformation and enhancing its function in suppressing tumor growth. ekb.eg

| Derivative | Cancer Cell Line | IC50 | Mechanism | Reference |

|---|---|---|---|---|

| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 µM | VEGFR-2 inhibition, Cell cycle arrest, Apoptosis | mdpi.com |

| Compound 4c | HepG2 (Liver) | 7.26 ± 0.44 µM | VEGFR-2 inhibition | mdpi.com |

| Compound 1d | Various | Not specified | Cell cycle influence, DNA fragmentation, Mitochondrial depolarization | nih.gov |

| Compound 1 | Colon Cancer | 4.7 µg/mL | Interaction with p53 | ekb.eg |

| Compound 1 | Breast Cancer | 4.8 µg/mL | Interaction with p53 | ekb.eg |

| Compound 2 | Colon Cancer | 9.5 µg/mL | Interaction with p53 | ekb.eg |

| Compound 2 | Breast Cancer | 9.6 µg/mL | Interaction with p53 | ekb.eg |

Induction of Programmed Cell Death (Apoptosis) Pathways

Derivatives of this compound have been shown to induce apoptosis, or programmed cell death, in cancer cells through various mechanisms. One key pathway implicated is the mitochondrial intrinsic pathway. This process involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors into the cytoplasm.

Research on related thiazole derivatives has demonstrated that these compounds can modulate the expression of key apoptosis-regulating proteins. For instance, studies on 4-Methylthiazole have shown its ability to trigger apoptosis in leukemia cells by disrupting the mitochondrial membrane potential, activating caspase-3, and promoting the release of cytochrome c. dovepress.comnih.gov Bis-thiazole derivatives have also exhibited potent cytotoxic activity by inducing apoptosis in various cancer cell lines, including breast, ovarian, and cervical cancer. bldpharm.com

The induction of apoptosis by these derivatives is often characterized by a cascade of events, including the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical determinant of cell fate, tipping the balance towards apoptosis. The activation of effector caspases, such as caspase-3, ultimately leads to the execution of the apoptotic program, characterized by DNA fragmentation and the formation of apoptotic bodies.

Table 1: Cytotoxic and Apoptotic Activity of Selected Thiazole Derivatives

| Compound | Cell Line | IC50 Value (µM) | Duration of Treatment (h) |

| Compound 5a | MDA-MB-231 (Breast Cancer) | 1.51 | 72 |

| Compound 5c | Hela (Cervical Cancer) | 0.00065 | 72 |

| Compound 5e | MCF-7 (Breast Cancer) | 0.6648 | 72 |

| Compound 5f | KF-28 (Ovarian Cancer) | 0.0061 | 72 |

Inhibition of Cell Proliferation and Specific Kinase Activities (e.g., Cyclin-Dependent Kinases)

A significant aspect of the anticancer activity of this compound derivatives is their ability to inhibit cell proliferation by targeting key regulators of the cell cycle, particularly cyclin-dependent kinases (CDKs). CDKs are a family of protein kinases that play a crucial role in the progression of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Thiazole-based compounds have been identified as potent inhibitors of various CDKs. For example, derivatives containing the 3-thiazolyl-indole scaffold have been investigated as CDK2 inhibitors. mdpi.com CDK2, in association with its regulatory partner cyclin E, is essential for the G1/S phase transition of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest, preventing cancer cells from replicating their DNA and proliferating.

Furthermore, research on diaminothiazole-based compounds has led to the identification of inhibitors of CDK11, a kinase involved in transcription, splicing, and cell cycle regulation. mdpi.com Inhibition of CDK11 by these derivatives has been shown to induce a G2/M cell cycle arrest. mdpi.com The development of selective CDK inhibitors based on the thiazole scaffold represents a promising avenue for cancer therapy.

Table 2: Inhibitory Activity of Selected Thiazole Derivatives against Cyclin-Dependent Kinases

| Compound Scaffold | Target Kinase | Biological Effect |

| 3-Thiazolyl-indole | CDK2 | Inhibition of cell cycle progression |

| Diaminothiazole | CDK11 | G2/M cell cycle arrest |

Exploration of Broader Pharmacological Applications

Beyond their anticancer properties, derivatives of this compound exhibit a wide range of other pharmacological activities, including anti-inflammatory, analgesic, antiviral, anticonvulsant, antidiabetic, and antioxidant effects.

The anti-inflammatory and analgesic properties of thiazole derivatives are attributed to their ability to modulate key inflammatory pathways. One of the primary mechanisms is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. researchgate.net Specifically, some thiazole derivatives have shown inhibitory activity against COX-1 and COX-2. nih.gov

In addition to COX inhibition, these compounds can exert their anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). researchgate.net The analgesic effects are often a direct consequence of the anti-inflammatory action, as the reduction in inflammatory mediators leads to a decrease in the sensitization of nociceptive nerve endings.

Thiazole derivatives have demonstrated a broad spectrum of antiviral activity against a variety of viruses, including both RNA and DNA viruses. nih.gov Their mechanisms of action are diverse and can involve targeting either viral or host factors essential for viral replication.

Some of the viruses that have been reported to be inhibited by thiazole derivatives include:

Influenza viruses nih.gov

Coronaviruses nih.gov

Herpes viruses nih.gov

Hepatitis B and C viruses nih.gov

Human Immunodeficiency Virus (HIV) nih.gov

Vaccinia virus nih.gov

The specific molecular targets and mechanisms of action can vary depending on the virus. For instance, in the case of vaccinia virus, a novel pyrazolothiazole derivative has been shown to be active at subtoxic concentrations with a 50% effective concentration (EC50) value of 7 µg/ml. nih.gov The development of thiazole-based antiviral agents holds promise for the treatment of a wide range of viral infections.

Anticonvulsant Activity: The anticonvulsant effects of certain compounds related to this class are thought to be mediated through their interaction with neurotransmitter systems in the central nervous system. One proposed mechanism involves the enhancement of GABAergic inhibition. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain, and potentiation of its effects can lead to a reduction in neuronal excitability and seizure susceptibility. Additionally, interactions with the opioidergic system may also contribute to their anticonvulsant properties.

Antidiabetic Activity: While direct studies on this compound derivatives are limited, related heterocyclic compounds have shown potential in managing blood glucose levels. The antidiabetic effects of certain methanol (B129727) extracts containing various phytochemicals are attributed to their ability to lower blood glucose. dovepress.com Potential mechanisms could involve the potentiation of insulin secretion from pancreatic β-cells, enhancement of glucose uptake by peripheral tissues, or inhibition of glucose absorption from the intestine.

Antioxidant Activity: Many thiazole derivatives possess significant antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. These reactive oxygen species (ROS) can cause oxidative damage to cells and are implicated in a variety of diseases. The antioxidant mechanism of these compounds often involves the donation of a hydrogen atom or an electron to neutralize free radicals.

Studies on 2-amino-5-methylthiazol derivatives have demonstrated their potential as radical scavengers, with their activity being influenced by the nature of substituents on the thiazole ring. nih.gov The presence of electron-donating groups can enhance their antioxidant capacity. Another mechanism of antioxidant action is the chelation of transition metal ions, which can catalyze the formation of free radicals.

Table 3: Antioxidant Activity of a Catechol Hydrazinyl-Thiazole (CHT) Derivative

| Assay | Activity of CHT compared to reference |

| ABTS•+ radical scavenging | 3.16 times more intense than trolox |

| Electron Transfer (FRAP, RP, TAC) | Significant reduction of Fe3+ to Fe2+ |

Synergistic Effects and Rationales in Multi-Component Therapeutic Strategies

Currently, there is a lack of specific research data available in the public domain regarding the synergistic effects and the use of this compound derivatives in multi-component therapeutic strategies. Further investigation is required to explore the potential for combination therapies involving these compounds to enhance therapeutic efficacy or overcome drug resistance.

The Pivotal Role of 2 Methylthio Thiazol 5 Yl Methanol As an Advanced Organic Synthesis Intermediate

Precursor for Novel Therapeutic Agents in Medicinal Chemistry

(2-(Methylthio)thiazol-5-yl)methanol is a specialized organic compound that serves as a crucial starting material in medicinal chemistry for the development of new therapeutic agents. The thiazole (B1198619) ring, a five-membered heterocyclic motif containing sulfur and nitrogen, is a significant structural component in many medicinally relevant molecules. mdpi.com This structural feature is present in a variety of natural and synthetic compounds that exhibit a wide range of biological activities. mdpi.comresearchgate.net The presence of the methylthio and methanol (B129727) groups on the thiazole ring provides reactive sites for further chemical modifications, allowing medicinal chemists to synthesize a library of derivative compounds.

The thiazole nucleus is a key component of numerous drugs, including clinically used anticancer agents like dabrafenib and dasatinib. mdpi.com Research has demonstrated that derivatives of thiazole can possess potent anti-proliferative activity against a broad spectrum of tumor cell lines. nih.gov For instance, certain substituted thiazole derivatives have been shown to induce cell cycle arrest and exhibit selective inhibition of cancer cells without affecting normal human cells. nih.gov

Furthermore, the thiazole framework is integral to the development of antimicrobial agents. mdpi.comchemimpex.com Modifications of the thiazole ring at various positions have yielded compounds with significant antibacterial and antifungal properties. mdpi.com The versatility of the thiazole structure allows it to serve as a pharmacophore that can be tailored to interact with specific biological targets, such as enzymes or receptors, making it a valuable scaffold in the design of new drugs. researchgate.net

| Therapeutic Area | Example Thiazole-Containing Agents | Biological Activity |

| Oncology | Dabrafenib, Dasatinib | Anticancer, Anti-proliferative mdpi.comnih.gov |

| Infectious Diseases | Penicillins | Antibacterial mdpi.com |

| Inflammatory Diseases | N/A | Anti-inflammatory chemimpex.com |

| Central Nervous System | Thiamine (Vitamin B1) | Neurological function mdpi.com |

Key Building Block for Specialty Chemicals and Agrochemicals

The structural characteristics of this compound make it an important building block not only in pharmaceuticals but also in the synthesis of specialty chemicals and agrochemicals. chemimpex.com Building blocks are fundamental starting materials used to construct more complex molecules through various chemical reactions. cymitquimica.comcymitquimica.com The thiazole ring's stability and reactivity are key attributes that allow for its incorporation into a diverse range of chemical products. chemimpex.com

In the agrochemical sector, thiazole derivatives are utilized in the formulation of crop protection products. chemimpex.com They can form the structural basis for new herbicides and pesticides, contributing to improved crop yields. chemimpex.com The specific functional groups on this compound allow for its integration into larger molecules designed to target specific pests or weeds, potentially offering new modes of action to combat resistance.

In the realm of material science, this compound and its derivatives are explored for creating novel materials. chemimpex.com Thiazole-containing polymers and coatings can exhibit enhanced durability and chemical resistance. chemimpex.com The ability of the thiazole moiety to act as a ligand in coordination chemistry further expands its utility in various industrial applications. chemimpex.com

Versatile Intermediate in the Synthesis of Structurally Diverse Organic Molecules

As a chemical intermediate, this compound is a highly versatile molecule in organic synthesis. Its functional groups—the hydroxyl group of the methanol substituent and the reactive sites on the thiazole ring—provide multiple points for chemical modification. This allows chemists to use it as a scaffold to construct a wide array of more complex, structurally diverse organic molecules. nih.govnih.gov

The synthesis of various thiazole derivatives often involves multi-step reaction sequences where a core thiazole structure is progressively elaborated. For example, the hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, opening up numerous synthetic pathways. The thiazole ring itself can undergo various reactions, allowing for the introduction of additional functional groups or the formation of fused ring systems.

The synthesis of novel 2-amino-5-methylthiazol derivatives, for instance, has been achieved through a series of reactions starting from a related thiazole ester. nih.gov This highlights the role of such compounds as intermediates in building more complex structures, such as Schiff bases, which are known to have various pharmacological activities. nih.gov The adaptability of the thiazole-methanol core makes it a valuable tool for synthetic chemists aiming to create novel molecular architectures for a wide range of applications.

Strategic Utility in Pharmaceutical and Drug Discovery Development Pipelines

The use of this compound as a building block is of strategic importance in pharmaceutical and drug discovery pipelines. chemimpex.com The drug development process often relies on the creation of extensive libraries of compounds that are then screened for biological activity against specific therapeutic targets. The structural and chemical properties of this thiazole derivative make it an ideal starting point for generating such libraries. researchgate.net

The thiazole motif is considered a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.net By using this compound as a core structure, researchers can efficiently synthesize a diverse range of analogues by modifying the methylthio and methanol groups. This approach, known as library synthesis, accelerates the early stages of drug discovery by rapidly identifying "hit" compounds with promising activity.

Comprehensive Spectroscopic Characterization Methodologies for 2 Methylthio Thiazol 5 Yl Methanol and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular framework of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy maps the distinct chemical environments of protons within a molecule. For (2-(Methylthio)thiazol-5-yl)methanol, the ¹H NMR spectrum is expected to show four primary signals corresponding to the different types of protons present.

Methylthio Protons (-S-CH₃): A sharp singlet is anticipated for the three protons of the methylthio group. Its chemical shift would typically appear in the range of δ 2.5-2.8 ppm.

Methylene (B1212753) Protons (-CH₂OH): The two protons of the hydroxymethyl group attached to the thiazole (B1198619) ring are expected to produce a singlet or a doublet around δ 4.5-4.9 ppm. If coupling occurs with the hydroxyl proton, this signal would appear as a doublet.

Thiazole Ring Proton (C4-H): The thiazole ring has a single proton at the C4 position, which would manifest as a distinct singlet in the aromatic region, typically around δ 7.5-7.8 ppm.

Hydroxyl Proton (-OH): The hydroxyl proton signal is often broad and its chemical shift is variable, depending on concentration, solvent, and temperature. It can appear anywhere from δ 2.0 to 5.0 ppm and may exchange with deuterium (B1214612) in D₂O, leading to its disappearance from the spectrum.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -S-CH ₃ | 2.5 - 2.8 | Singlet | 3H |

| -CH ₂OH | 4.5 - 4.9 | Singlet / Doublet | 2H |

| Thiazole-H | 7.5 - 7.8 | Singlet | 1H |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal.

Methylthio Carbon (-S-CH₃): The carbon of the methylthio group is expected to have a signal in the aliphatic region, around δ 15-20 ppm.

Methylene Carbon (-CH₂OH): The carbon of the hydroxymethyl group would appear further downfield, typically in the range of δ 55-65 ppm.

Thiazole Ring Carbons: Three distinct signals are expected for the thiazole ring carbons. The C2 carbon, bonded to two sulfur atoms, would be the most deshielded, appearing around δ 165-175 ppm. The C4 and C5 carbons would have shifts in the aromatic region, estimated to be around δ 120-145 ppm.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| -S-C H₃ | 15 - 20 |

| -C H₂OH | 55 - 65 |

| C 4 (Thiazole) | 120 - 130 |

| C 5 (Thiazole) | 140 - 145 |

| C 2 (Thiazole) | 165 - 175 |

Two-dimensional (2D) NMR techniques are essential for confirming the structural assignments made from 1D spectra by revealing correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, a key COSY correlation would be observed between the methylene (-CH₂) protons and the hydroxyl (-OH) proton, provided that proton exchange is slow. This would confirm the presence of the -CH₂OH group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduyoutube.com For the target molecule, HSQC would show correlations between the S-CH₃ protons and the S-CH₃ carbon, the C4-H proton and the C4 carbon, and the -CH₂- protons and the -CH₂- carbon. This provides definitive one-bond C-H connectivity. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). youtube.com It is particularly powerful for connecting different fragments of the molecule. Key HMBC correlations for this compound would include:

A correlation from the S-CH₃ protons to the C2 carbon of the thiazole ring, confirming the position of the methylthio group.

Correlations from the methylene (-CH₂) protons to the C4 and C5 carbons of the thiazole ring, confirming the attachment point of the hydroxymethyl group.

A correlation from the thiazole C4-H proton to the C2 and C5 carbons. rsc.org

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. thermofisher.com

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl (-OH) group.

C-H Stretch: Absorption bands in the 2850-3000 cm⁻¹ region due to the symmetric and asymmetric stretching of the aliphatic C-H bonds in the methyl and methylene groups. A weaker C-H stretching band for the thiazole ring proton may appear around 3100 cm⁻¹.

C=N Stretch: The stretching vibration of the carbon-nitrogen double bond within the thiazole ring is expected to produce a medium to strong band in the 1600-1650 cm⁻¹ region.

C=C Stretch: Aromatic C=C stretching from the thiazole ring would likely appear in the 1400-1500 cm⁻¹ range.

C-O Stretch: A strong band corresponding to the C-O stretching of the primary alcohol group is expected in the 1000-1080 cm⁻¹ region.

C-S Stretch: C-S stretching vibrations are typically weak and appear in the fingerprint region, around 600-800 cm⁻¹.

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Alkyl (CH₃, CH₂) | C-H Stretch | 2850 - 3000 | Medium |

| Thiazole Ring | C=N Stretch | 1600 - 1650 | Medium |

| Thiazole Ring | C=C Stretch | 1400 - 1500 | Medium-Weak |

| Primary Alcohol | C-O Stretch | 1000 - 1080 | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). The fragmentation pattern gives valuable clues about the molecule's structure.

For this compound (C₅H₇NOS₂), the molecular weight is 161.25 g/mol .

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 161. The presence of two sulfur atoms would also result in a characteristic isotopic pattern, with a significant M+2 peak (at m/z = 163) due to the natural abundance of the ³⁴S isotope. sapub.org

Fragmentation Pattern: The fragmentation of the molecular ion can proceed through several pathways. Common fragmentation patterns for alcohols and thioethers include alpha-cleavage. docbrown.infomiamioh.edu

Loss of a hydroxymethyl radical (•CH₂OH): Cleavage of the C5-CH₂OH bond would result in a fragment ion at m/z = 130. This is often a favorable fragmentation pathway.

Loss of a methyl radical (•CH₃): Alpha-cleavage at the thioether can lead to the loss of a methyl group, producing an ion at m/z = 146.

Loss of formaldehyde (B43269) (CH₂O): A rearrangement followed by the loss of formaldehyde from the molecular ion could lead to a fragment at m/z = 131.

Thiazole Ring Cleavage: Further fragmentation would involve the breakdown of the thiazole ring itself, leading to smaller characteristic ions.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Identity |

|---|---|---|

| 161 | [C₅H₇NOS₂]⁺ | Molecular Ion (M⁺) |

| 146 | [M - CH₃]⁺ | Loss of methyl radical |

| 130 | [M - CH₂OH]⁺ | Loss of hydroxymethyl radical |

| 114 | [M - SCH₃]⁺ | Loss of thiomethyl radical |

X-ray Diffraction (XRD) for Definitive Three-Dimensional Crystalline Structure Determination

While NMR, IR, and MS provide powerful evidence for the structure of a molecule, X-ray diffraction (XRD) on a single crystal provides the most definitive proof of its three-dimensional structure. If a suitable single crystal of this compound can be grown, XRD analysis would unambiguously determine the precise spatial arrangement of every atom. researchgate.net

This technique yields crucial data, including:

Bond Lengths and Angles: Precise measurement of the distances between atoms and the angles between bonds, confirming the thiazole ring geometry and the conformation of the substituents.

Crystal Packing: Information on how individual molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonding from the hydroxyl group.

Absolute Stereochemistry: For chiral molecules, XRD can determine the absolute configuration. While the target compound is achiral, this capability is critical for related chiral analogues.

The successful application of XRD would solidify the structural assignments derived from spectroscopic methods, providing an incontrovertible model of the molecule in the solid state. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic structure of molecules like this compound. The method measures the absorption of UV or visible light, which excites electrons from lower-energy ground states to higher-energy excited states. The resulting spectrum provides valuable information about the conjugated systems and non-bonding electrons within the molecule.

For thiazole and its derivatives, the electronic transitions are primarily of two types: π → π* (pi to pi-star) and n → π* (n to pi-star). The thiazole ring contains π-bonds and non-bonding electron pairs (on the nitrogen and sulfur atoms), which are responsible for these characteristic absorptions. researchgate.netpharmatutor.org The π → π* transitions are typically high-intensity (high molar absorptivity, ε) and occur at shorter wavelengths, while the symmetry-forbidden n → π* transitions are of much lower intensity and appear at longer wavelengths. pharmatutor.orgyoutube.com

In this compound, the core thiazole ring's electronic properties are modulated by the electron-donating methylthio (-SCH₃) group at position 2 and the hydroxymethyl (-CH₂OH) group at position 5. The sulfur atom of the methylthio group, with its lone pairs of electrons, can participate in the π-system of the thiazole ring, influencing the energy of the molecular orbitals. This interaction typically leads to a bathochromic shift (a shift to longer wavelengths) of the main absorption bands compared to the unsubstituted thiazole. rsc.org Computational and experimental studies on similar conjugated thiazole systems confirm that substitutions on the ring significantly alter the HOMO-LUMO gap, which is directly related to the absorption wavelength. rsc.org

The UV-Vis spectrum of a thiazole derivative is also sensitive to the solvent environment. Polar solvents can interact with the non-bonding electrons, leading to a hypsochromic (blue) shift of the n → π* transition. youtube.com The analysis of these electronic transitions, when compared with data from closely related analogues, allows for a detailed understanding of the electronic makeup of the molecule. For instance, studies on various thiazole derivatives show intense absorption bands in the UV region, which are assigned to these π → π* and n → π* transitions within the heterocyclic system. researchgate.netresearchgate.net

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Expected Wavelength Range (nm) | Associated Molecular Orbitals | Expected Intensity |

|---|---|---|---|

| π → π* | 230 - 280 | Excitation of an electron from a π bonding orbital to a π* antibonding orbital of the thiazole ring. | High (ε > 10,000) |

Raman Spectroscopy for Complementary Vibrational Mode Characterization

Raman spectroscopy serves as a powerful, non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a molecular fingerprint that is complementary to infrared (IR) spectroscopy. nih.govarcjournals.org The technique is particularly effective for analyzing the skeletal vibrations of heterocyclic rings and the vibrations of sulfur-containing functional groups, which are prominent features in this compound.

The Raman spectrum of this compound is expected to be rich with characteristic bands arising from the thiazole ring, the methylthio group, and the methanol (B129727) substituent. Detailed vibrational analyses, often supported by Density Functional Theory (DFT) calculations, have been performed on analogous molecules like 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and 2-amino-4-methylthiazole. nih.govnih.gov These studies provide a solid foundation for assigning the vibrational modes of this compound.

Key expected Raman bands include:

Thiazole Ring Vibrations: The spectrum will be dominated by ring stretching and deformation modes. The C=N, C=C, and C-S stretching vibrations within the ring typically appear in the 1300-1600 cm⁻¹ region. Ring "breathing" modes, which involve the symmetric expansion and contraction of the entire ring, are also characteristic and often produce strong Raman signals at lower wavenumbers. nih.govresearchgate.net

Methylthio (-SCH₃) Group Vibrations: The C-S stretching vibrations associated with the methylthio group are expected to produce distinct bands, typically in the 600-800 cm⁻¹ range. researchgate.net Additionally, CH₃ rocking and deformation modes will be observable.

Hydroxymethyl (-CH₂OH) Group Vibrations: This group will contribute bands corresponding to C-O stretching, CH₂ twisting and wagging, and the characteristic O-H stretch, although the latter is often a weak Raman scatterer.

By comparing the experimental Raman spectrum with data from similar structures and theoretical calculations, a complete vibrational assignment can be achieved. This provides crucial information about the molecular structure, symmetry, and bonding characteristics. nih.govresearchgate.net

Table 2: Predicted Characteristic Raman Shifts for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Source Moiety |

|---|---|---|

| 2800 - 3000 | C-H Stretching | -CH₃, -CH₂- |

| 1500 - 1600 | C=N / C=C Ring Stretching | Thiazole Ring |

| 1300 - 1450 | Thiazole Ring Stretching / CH₃ Deformation | Thiazole Ring, -CH₃ |

| 1000 - 1100 | C-O Stretching | -CH₂OH |

| 800 - 950 | Ring Breathing / Deformation | Thiazole Ring |

Integration of Spectroscopic Data for Holistic Structural Elucidation and Confirmation

While individual spectroscopic techniques provide specific pieces of structural information, the unambiguous elucidation of a molecule as complex as this compound necessitates the integration of data from multiple analytical methods. numberanalytics.comjchps.com This holistic approach, combining electronic, vibrational, magnetic resonance, and mass spectrometric data, ensures a comprehensive and confirmed structural assignment. mdpi.comnih.gov

The process of structural confirmation typically follows a synergistic workflow:

Mass Spectrometry (MS): This technique provides the molecular weight and elemental formula (via high-resolution MS), which is the foundational piece of information. Fragmentation patterns can offer initial clues about the core structure and substituents. arcjournals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: As one of the most powerful tools for structural elucidation, NMR (¹H, ¹³C, and 2D-NMR experiments like COSY and HSQC) maps the carbon-hydrogen framework. researchgate.netjchps.com It reveals the number and connectivity of different protons and carbons, confirming the presence of the methyl group, the methylene of the alcohol, and the thiazole ring proton.

Vibrational Spectroscopy (IR and Raman): IR and Raman spectra identify the functional groups present. nih.gov For this compound, these techniques would confirm the O-H group (strong in IR), the aromatic-like thiazole ring, and C-S bonds (strong in Raman), complementing the NMR data. nih.govresearchgate.net

UV-Vis Spectroscopy: This method corroborates the presence of the conjugated π-electron system of the thiazole ring, as identified by other techniques. researchgate.net The position and intensity of absorption bands can confirm the nature of the chromophore and the influence of the substituents, consistent with the structure determined by NMR.

By integrating these datasets, a chemist can construct a complete and validated picture of the molecule. For instance, NMR might define the skeleton, vibrational spectroscopy confirms the functional groups attached to that skeleton, MS verifies the total mass and formula, and UV-Vis confirms the nature of the electronic system. numberanalytics.com This multi-faceted approach is the standard in chemical analysis for the definitive structural elucidation of novel and known compounds. nih.govrsc.org

Computational Chemistry Investigations of 2 Methylthio Thiazol 5 Yl Methanol Derivatives

Density Functional Theory (DFT) Studies for Molecular Properties and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT provides a balance of accuracy and computational efficiency, making it suitable for a wide range of chemical systems.

The first step in characterizing a molecule computationally is to determine its most stable three-dimensional structure. This is achieved through geometry optimization, a process that finds the minimum energy arrangement of atoms. For a flexible molecule like (2-(Methylthio)thiazol-5-yl)methanol, this involves a conformational analysis to explore the different spatial arrangements (conformers) arising from rotation around single bonds, such as the C-S bond of the methylthio group and the C-C bond connecting the methanol (B129727) group to the thiazole (B1198619) ring.

Quantum mechanical calculations are employed to map the potential energy surface of the molecule as a function of these rotational angles (dihedrals). By identifying all low-energy conformers, an energetic landscape can be constructed. For instance, in a related study on 5-amino-3-(methylthio)-1-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carbonitrile, DFT calculations were used to identify multiple stable rotational isomers, with the lowest energy conformer being the most populated and therefore the most relevant for further studies iu.edu.sa. Similar calculations for this compound derivatives would identify the global minimum energy structure, which is crucial for the accurate prediction of all other molecular properties. These studies reveal that the most stable conformer is the one that minimizes steric hindrance and optimizes electronic interactions. iu.edu.sa

| Parameter | Description | Typical Computational Approach |

| Geometry Optimization | Finding the 3D structure with the minimum energy. | DFT (e.g., B3LYP/6-311G(d,p)) |

| Conformational Search | Identifying stable conformers by rotating single bonds. | Potential Energy Surface (PES) Scan |

| Relative Energy | Energy difference between a conformer and the most stable one. | ΔE = Econformer - Eglobal_minimum |

| Global Minimum | The most stable, lowest-energy conformer. | Identified from the PES scan |

Once the optimized geometry is obtained, DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly related to experimental infrared (IR) and Raman spectra. Theoretical vibrational analysis is a standard method for interpreting and assigning experimental spectra. researchgate.net

Calculations provide the harmonic frequencies, which are often systematically higher than experimental values. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. A detailed assignment of each vibrational mode is often achieved through Potential Energy Distribution (PED) analysis. For complex heterocyclic systems like thiazoles, DFT has proven invaluable for assigning characteristic ring vibrations and the modes associated with substituents. researchgate.netresearchgate.net

Furthermore, the Gauge-Invariant Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). iu.edu.saelsevierpure.com These theoretical predictions are instrumental in confirming the structure of newly synthesized derivatives by comparing calculated shifts with those obtained experimentally. elsevierpure.com

| Spectroscopic Data | Description | Computational Method | Basis Set Example |

| IR Frequencies | Predicted wavenumbers of infrared active vibrations. | DFT Frequency Calculation | B3LYP/6-311++G(d,p) |

| Raman Activities | Predicted intensities of Raman active vibrations. | DFT Frequency Calculation | B3LYP/6-311++G(d,p) |

| ¹H NMR Shifts | Predicted chemical shifts for hydrogen nuclei. | GIAO-DFT | B3LYP/6-311+G(d,p) |

| ¹³C NMR Shifts | Predicted chemical shifts for carbon nuclei. | GIAO-DFT | B3LYP/6-311+G(d,p) |

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. irjweb.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For thiazole derivatives, DFT calculations show that the HOMO is typically distributed over the electron-rich thiazole ring and sulfur atoms, while the LUMO's location can be influenced by electron-withdrawing substituents. irjweb.commdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

Chemical Hardness (η): Measures resistance to change in electron distribution.

Electronegativity (χ): The power of an atom to attract electrons to itself.